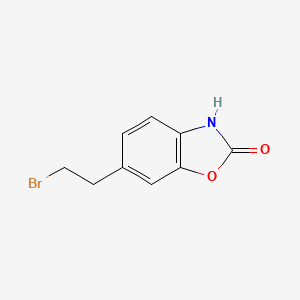
2-(4-Chloro-2-iodophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-iodophenyl)ethan-1-ol typically involves the halogenation of a phenyl ring followed by the introduction of an ethanol group. One common method involves the iodination of 4-chlorophenol, followed by a reaction with ethylene oxide under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using chlorine and iodine sources, followed by the addition of ethylene oxide. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions.
化学反应分析
Types of Reactions
2-(4-Chloro-2-iodophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form a less substituted phenyl ring.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to substitute the halogen atoms.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-2-iodo-phenyl)acetaldehyde or 2-(4-Chloro-2-iodo-phenyl)acetic acid.
Reduction: Formation of 2-(4-Chloro-phenyl)-ethanol or 2-(4-Iodo-phenyl)-ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
科学研究应用
2-(4-Chloro-2-iodophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Chloro-2-iodophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-phenyl)-ethanol
- 2-(4-Iodo-phenyl)-ethanol
- 2-(4-Bromo-2-iodo-phenyl)-ethanol
Uniqueness
2-(4-Chloro-2-iodophenyl)ethan-1-ol is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to compounds with only one type of halogen.
属性
分子式 |
C8H8ClIO |
|---|---|
分子量 |
282.50 g/mol |
IUPAC 名称 |
2-(4-chloro-2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8ClIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChI 键 |
QNGDNQNZADWLNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)I)CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylic acid ethyl ester](/img/structure/B8625629.png)
![4-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-pyrimidine](/img/structure/B8625637.png)







![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)


